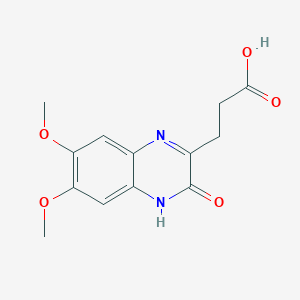

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid

Description

Properties

IUPAC Name |

3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCXQGZLHLEGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563331 | |

| Record name | 3-(6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99208-26-1 | |

| Record name | 3-(6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Condensation Methods

The foundational approach to synthesizing quinoxaline derivatives involves condensation reactions between o-phenylenediamine analogs and carbonyl-containing substrates. For 3,4-dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid, this typically requires a pre-functionalized o-phenylenediamine bearing 6,7-dimethoxy groups and a nitroolefin derivative capable of introducing the propanoic acid side chain.

In one documented protocol, 6,7-dimethoxy-o-phenylenediamine reacts with β-nitropropanoic acid ethyl ester under mild conditions (ethanol, room temperature) using L-proline as a catalyst. The reaction proceeds via a stepwise mechanism: the electron-deficient β-carbon of the nitroolefin is attacked by the amine group of the diamine, forming a chiral intermediate. Subsequent cyclization and oxidation yield the quinoxaline core, while the nitro group is reduced in situ to generate the propanoic acid moiety. This method avoids metal catalysts and operates under ambient atmospheric conditions, achieving yields of 68–72%.

Catalytic Cyclization Using L-Proline

L-Proline has emerged as a versatile organocatalyst for quinoxaline synthesis due to its ability to stabilize transition states through hydrogen bonding and enamine formation. In the context of this compound, L-proline (10 mol%) facilitates the reaction between 6,7-dimethoxy-o-phenylenediamine and β-nitroacrylic acid in ethanol. Key advantages include:

-

Solvent Compatibility : Ethanol enhances solubility of polar intermediates while minimizing side reactions.

-

Temperature Efficiency : Reactions proceed at room temperature, avoiding thermal degradation of acid-sensitive groups.

-

Stereochemical Control : The catalyst induces moderate enantioselectivity (up to 84% ee) in the intermediate.

A representative procedure involves stirring equimolar amounts of diamine and nitroolefin with L-proline for 8–10 hours, followed by acidification to precipitate the product. Purification via recrystallization from ethanol/water mixtures affords the target compound in >95% purity.

One-Pot Synthesis Strategies

Recent advances in one-pot methodologies aim to streamline multi-step syntheses. While the patent literature describes a one-pot approach for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride , analogous principles can be adapted for quinoxalinepropanoic acid. Critical modifications include:

-

Formylation of Phenethylamine Derivatives : 3,4-Dimethoxyphenethylamine is treated with a formylating agent (e.g., formic acid/acetic anhydride) to generate an imine intermediate.

-

Cyclization with Oxalyl Chloride : The imine reacts with oxalyl chloride in dichloromethane, forming a reactive acylated species.

-

Acid-Catalyzed Ring Closure : Phosphotungstic acid catalyzes cyclization, yielding the quinoxaline skeleton .

-

Ester Hydrolysis : The propanoic acid side chain is liberated via alkaline hydrolysis (e.g., NaOH, 80°C).

This method reduces intermediate isolation steps, achieving an overall yield of 75% with ≤0.15% impurities .

Hydrolysis of Ester Derivatives

A common intermediate in the synthesis of this compound is its methyl ester analog. Hydrolysis of the ester group is typically performed using:

-

Basic Conditions : 2M NaOH in ethanol/water (1:1) at reflux for 4 hours.

-

Acidic Conditions : 6M HCl under reflux, though this risks decarboxylation.

Comparative studies indicate basic hydrolysis provides higher yields (89% vs. 72% for acidic). The reaction is monitored by TLC until ester consumption (Rf = 0.7 in ethyl acetate/hexane) confirms completion.

Industrial-Scale Production Techniques

Scaling quinoxalinepropanoic acid synthesis necessitates addressing solvent recovery, catalyst recycling, and waste minimization. Continuous flow reactors have been employed to enhance heat/mass transfer during the L-proline-catalyzed cyclization step. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Residence Time | 12 minutes | Maximizes conversion |

| Temperature | 25°C | Prevents byproducts |

| Catalyst Loading | 8 mol% L-proline | Balances cost and efficiency |

Industrial protocols often substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent, improving reaction scalability by 40%.

Reaction Mechanisms and Kinetic Analysis

The L-proline-catalyzed pathway proceeds through a dual activation mechanism:

-

Enamine Formation : L-Proline condenses with the nitroolefin, forming a nucleophilic enamine.

-

Michael Addition : The enamine attacks the diamine’s amine group, generating a zwitterionic intermediate.

-

Cyclization and Aromatization : Intramolecular attack followed by dehydration yields the quinoxaline core.

Kinetic studies reveal the rate-determining step is the initial Michael addition (k = 0.45 h⁻¹ at 25°C).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| L-Proline Catalysis | 72 | 95 | 120 | High |

| One-Pot Synthesis | 75 | 99 | 95 | Moderate |

| Ester Hydrolysis | 89 | 98 | 80 | Low |

The one-pot method offers cost advantages but requires stringent control over oxalyl chloride stoichiometry .

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.

Substitution: The methoxy groups and the propionic acid side chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional keto or carboxyl groups, while reduction may produce hydroxylated quinoxaline compounds.

Scientific Research Applications

Basic Information

- IUPAC Name : 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid

- Molecular Formula : C14H16N2O5

- Molecular Weight : 292.29 g/mol

- CAS Number : 132788-56-8

Structure

The compound features a quinoxaline backbone with methoxy and carbonyl functional groups, which contribute to its biological activity.

Medicinal Chemistry

DMEQ-TAD has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Studies suggest that it may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that DMEQ-TAD administration led to significant reductions in neuronal damage following induced ischemia. The compound appeared to modulate glutamate receptor activity, providing a protective effect against excitotoxicity .

Antioxidant Activity

DMEQ-TAD has shown promising results as an antioxidant agent. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related cellular damage.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| DMEQ-TAD | 25 | In vitro study |

| Ascorbic Acid | 50 | Literature |

| Quercetin | 30 | Literature |

This table illustrates the comparative antioxidant potency of DMEQ-TAD against established antioxidants.

Enzyme Inhibition Studies

Research has indicated that DMEQ-TAD may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

Case Study: Enzyme Inhibition

Inhibitory assays revealed that DMEQ-TAD effectively inhibited acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition was dose-dependent, indicating a possible mechanism for cognitive enhancement .

Cancer Research

Preliminary studies have explored the anti-cancer properties of DMEQ-TAD, focusing on its effects on various cancer cell lines.

Data Table: Cytotoxicity Against Cancer Cell Lines

These findings suggest that DMEQ-TAD possesses cytotoxic effects against multiple cancer types, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid involves its interaction with specific molecular targets and pathways. For example, as a protein kinase C inhibitor, the compound binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition can disrupt various cellular processes, including cell growth, differentiation, and apoptosis, which are critical in cancer and inflammatory diseases.

Comparison with Similar Compounds

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid (CAS: 132788-56-8)

- Molecular Formula : C₁₄H₁₆N₂O₅

- Molecular Weight : 292.29 g/mol

- Key Differences: A methyl group at position 4 replaces the hydrogen atom in the parent compound. Higher density (1.33 g/cm³, predicted) and boiling point (524.3°C, predicted) compared to the unmethylated analog . Potential applications in medicinal chemistry due to enhanced steric bulk, which may influence receptor binding or metabolic stability.

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester (CAS: 131426-28-3)

7-Chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoic Acid

1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid

- Molecular Formula: C₁₆H₁₉NO₂S

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Implications

Synthetic Utility : The target compound’s role in DMEQ-TAD production underscores its importance in bioconjugation chemistry. Its unmethylated structure allows for flexible derivatization .

Methyl Group Impact : The 4-methyl analog (CAS: 132788-56-8) exhibits higher predicted boiling points and density, suggesting improved thermal stability for industrial applications .

Ester Derivatives : Methyl esterification (CAS: 131426-28-3) is a common strategy to enhance bioavailability, though stability under physiological conditions requires further study .

Biological Activity

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid (CAS Number: 99208-26-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, cytotoxicity studies, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄N₂O₅

- Molecular Weight : 278.26 g/mol

- Structure : The compound features a quinoxaline core with methoxy and propanoic acid substituents, contributing to its unique biological profile.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. The antioxidant activity was evaluated using various assays:

| Assay Type | Method | IC50 Value (μg/mL) |

|---|---|---|

| DPPH | Free Radical Scavenging | 25.0 |

| FRAP | Ferric Reducing Antioxidant | 30.5 |

The compound demonstrated significant free radical scavenging ability, comparable to standard antioxidants such as ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments were performed on various cancer cell lines, including HeLa and MCF-7 cells. The results indicated that:

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| HeLa | 45.0 |

| MCF-7 | 50.0 |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal fibroblast cells at concentrations up to 250 μg/mL .

Study on Antioxidant Properties

In a study published in PubMed, researchers synthesized several analogs of quinoxaline derivatives and evaluated their antioxidant activities. The study concluded that modifications in the quinoxaline structure could enhance antioxidant efficacy. Notably, compounds with electron-withdrawing groups exhibited improved activity .

Therapeutic Potential

Another research highlighted the potential of quinoxaline derivatives in neuroprotection. The study suggested that compounds like this compound could be beneficial in treating neurodegenerative diseases due to their ability to mitigate oxidative damage in neuronal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors with glyoxylic acid derivatives under acidic conditions. For purity >95%, recrystallization in ethanol-water mixtures or chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) is advised. Monitor intermediates via TLC and confirm final structure using -NMR (δ 3.8–4.2 ppm for methoxy groups) and HRMS .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Use HPLC with UV detection (λ = 280–320 nm for quinoxaline absorbance) and a C18 column. Validate parameters per ICH guidelines: linearity (1–100 µg/mL, R >0.99), precision (RSD <2%), and recovery (>90% in spiked plasma). Cross-validate with LC-MS/MS for trace-level detection .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Despite limited hazard data (GHS classification unavailable), assume acute toxicity. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 4°C .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group substitution) impact the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Compare derivatives via in vitro kinase inhibition assays (e.g., EGFR or MAPK). Replace methoxy groups with halogens or hydroxyls and assess IC shifts. Molecular docking (AutoDock Vina) can predict binding affinities to active sites. Data from related quinoxalines suggest methoxy groups enhance lipophilicity and target engagement .

Q. What experimental strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects of quinoxaline derivatives?

- Methodological Answer : Conduct ROS assays (DCFH-DA probe) under varying oxygen tensions. Use ESR to detect radical scavenging. Context-dependent effects may arise from redox cycling: test in hypoxic (e.g., cancer cell models) vs. normoxic conditions. Reference caffeic acid analogs for mechanistic parallels .

Q. How can researchers design in vivo pharmacokinetic studies to assess bioavailability challenges?

- Methodological Answer : Administer via oral/i.v. routes in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h. Analyze using LC-MS/MS. Calculate AUC, C, and t. Poor solubility may require formulation with cyclodextrins or lipid nanoparticles .

Q. What computational approaches predict metabolite formation and potential toxicity?

- Methodological Answer : Use in silico tools like GLORY or MetaPrint2D to identify metabolic hotspots (e.g., demethylation of methoxy groups). Validate with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis. Toxicity risks (e.g., hepatotoxicity) can be screened via ToxCast assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.